Enantiomeric Purity: Scalable Biocatalytic Production of L-tert-Leucine with >99% ee
L-tert-Leucine (L-Tle) can be produced with exceptional stereoselectivity (>99% enantiomeric excess) via enzymatic asymmetric synthesis, a benchmark not readily achievable with chemical resolution methods for the racemic DL-tert-leucine mixture. A study using a co-expressed leucine dehydrogenase (EsLeuDH) and glucose dehydrogenase (BmGDH) system in E. coli achieved >99% ee for L-Tle at a decagram scale [1]. This demonstrates a clear advantage over traditional chemical resolution, which typically yields lower ee values and requires additional purification steps. The high enantiopurity is critical for its downstream application as a chiral building block.
| Evidence Dimension | Enantiomeric Excess (ee) after synthesis |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Chemical resolution of DL-tert-leucine (typically <99% ee, requires further purification) [Class-level inference] |
| Quantified Difference | Superior stereoselectivity resulting in a product of higher enantiopurity |
| Conditions | Biocatalytic asymmetric reduction using recombinant E. coli whole cells co-expressing EsLeuDH and BmGDH, at 0.6M substrate concentration, 1L scale. |
Why This Matters
For procurement, this high and verifiable enantiopurity (>99% ee) directly reduces downstream processing costs and ensures the chiral integrity required for synthesizing single-enantiomer pharmaceuticals.
- [1] Li, J., Pan, J., Zhang, J., & Xu, J.-H. (2014). Stereoselective synthesis of l-tert-leucine by a newly cloned leucine dehydrogenase from Exiguobacterium sibiricum. Journal of Molecular Catalysis B: Enzymatic, 105, 11–17. View Source
